molecular formula C41H69NaO12 B1664075 Mutalomycin sodium CAS No. 124985-96-2

Mutalomycin sodium

Cat. No. B1664075
M. Wt: 777 g/mol
InChI Key: CPFAJMOABNHQTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Epimutalomycin is a new polyether antibiotic from Streptomyces mutabilis.

Scientific Research Applications

1. NMR Spectroscopy and Conformation Analysis

A study by Zhang, Anteunis, and Borremans (2010) utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the proton NMR spectrum of mutalomycin sodium. They focused on its conformation in relation to lonomycin A, a structural analog, providing insights into its structural properties and potential applications in chemistry and molecular biology (Zhang, Anteunis, & Borremans, 2010).

2. Novel Antibiotic Family - Muraymycins

The muraymycins, a new family of nucleoside-lipopeptide antibiotics discovered by McDonald et al. (2002), include compounds with a structure that contains a glycosylated uronic acid derivative, which is related to mutalomycin sodium. These compounds exhibit broad-spectrum antimicrobial activity and are potential candidates for treating various infections (McDonald et al., 2002).

3. Influence on Bacterial Counts

Research by Meca et al. (2009) investigated the effect of compounds like sodium iodine on mutans streptococci counts in saliva. Although not directly related to mutalomycin sodium, this study highlights the broader context of sodium compounds' impacts on bacterial populations, which could be relevant for understanding mutalomycin sodium's potential applications (Meca et al., 2009).

properties

CAS RN

124985-96-2

Product Name

Mutalomycin sodium

Molecular Formula

C41H69NaO12

Molecular Weight

777 g/mol

IUPAC Name

sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1

InChI Key

CPFAJMOABNHQTP-UHFFFAOYSA-M

Isomeric SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+]

Appearance

Solid powder

Other CAS RN

124918-42-9
124985-96-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Epimutalomycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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